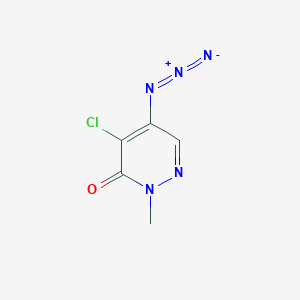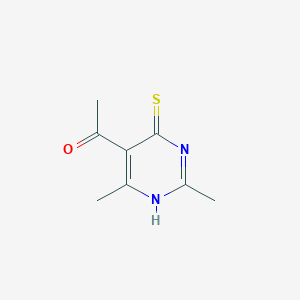
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains nitrogen, chlorine, and azide functional groups. Compounds of this nature are often of interest in organic chemistry due to their potential reactivity and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one typically involves the introduction of the azide group to a chlorinated pyridazinone precursor. This can be achieved through nucleophilic substitution reactions where sodium azide is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hypervalent iodine compounds.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of nitrenes and subsequent products.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might involve the interaction with a specific enzyme or receptor, leading to inhibition or activation of a biological pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the azide group, leading to different reactivity and applications.
5-Azido-2-methylpyridazin-3(2H)-one:
Eigenschaften
Molekularformel |
C5H4ClN5O |
|---|---|
Molekulargewicht |
185.57 g/mol |
IUPAC-Name |
5-azido-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H4ClN5O/c1-11-5(12)4(6)3(2-8-11)9-10-7/h2H,1H3 |
InChI-Schlüssel |
AODDXQUTVWOXMT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(C=N1)N=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)

![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)


![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)

![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)

